molecular formula C9H14N2S2 B14669911 N-tert-Butyl-N'-thiophen-3-ylthiourea CAS No. 51460-50-5

N-tert-Butyl-N'-thiophen-3-ylthiourea

Cat. No.: B14669911
CAS No.: 51460-50-5
M. Wt: 214.4 g/mol
InChI Key: YGBWBIDWFXYGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N'-thiophen-3-ylthiourea is a thiourea derivative characterized by a tert-butyl group and a thiophen-3-yl substituent. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties. Below, we compare it to structurally related thiourea derivatives documented in the literature.

Properties

CAS No.

51460-50-5

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

1-tert-butyl-3-thiophen-3-ylthiourea

InChI

InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H2,10,11,12)

InChI Key

YGBWBIDWFXYGEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-thiophen-3-ylthiourea typically involves the reaction of tert-butylamine with thiophene-3-carbonyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butylamine+Thiophene-3-carbonyl isothiocyanateN-tert-Butyl-N’-thiophen-3-ylthiourea\text{tert-Butylamine} + \text{Thiophene-3-carbonyl isothiocyanate} \rightarrow \text{N-tert-Butyl-N'-thiophen-3-ylthiourea} tert-Butylamine+Thiophene-3-carbonyl isothiocyanate→N-tert-Butyl-N’-thiophen-3-ylthiourea

Industrial Production Methods

Industrial production of N-tert-Butyl-N’-thiophen-3-ylthiourea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-thiophen-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-tert-Butyl-N’-thiophen-3-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-thiophen-3-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The tert-butyl and thiophen-3-yl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (R¹, R²) Molecular Formula Molecular Weight (g/mol) Key Features
N-tert-Butyl-N'-thiophen-3-ylthiourea R¹ = tert-butyl; R² = thiophen-3-yl C₉H₁₃N₂S₂ ~213.34 (calculated) Thiophene sulfur enhances electronic delocalization; tert-butyl increases steric bulk .
1-Benzoyl-3-(4-n-butylphenyl)thiourea R¹ = benzoyl; R² = 4-n-butylphenyl C₁₉H₂₁N₂OS 333.45 Benzoyl group introduces carbonyl functionality; n-butyl enhances lipophilicity .
1-(3-Chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea R¹ = 3-chlorobenzoyl; R² = 2,3-dimethylphenyl C₁₇H₁₆ClN₂OS 340.84 Chlorine atom increases polarity; dimethyl groups hinder rotational freedom .
1-tert-Butyl-3-phenylthiourea R¹ = tert-butyl; R² = phenyl C₁₁H₁₆N₂S 208.32 Phenyl group offers planar aromaticity; simpler structure with lower molecular weight .

Key Observations :

  • Steric hindrance from tert-butyl groups is a common feature across analogs, affecting crystallization and solubility .

Comparison :

Crystallographic and Spectroscopic Properties

  • Hydrogen Bonding : Thioureas commonly form intramolecular (N–H⋯O/S) and intermolecular (N–H⋯S) hydrogen bonds. For example, 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea forms centrosymmetric dimers via N–H⋯S interactions . The target compound likely exhibits similar behavior.
  • Dihedral Angles : In benzoyl-thioureas, dihedral angles between aromatic rings range from 50° to 85°, influencing molecular packing . Thiophene's smaller size may reduce steric clashes, leading to tighter packing.
  • NMR Data :
    • Phenyl-substituted thioureas show aromatic proton shifts at δ 7.2–7.6 ppm (1H NMR) .
    • Thiophene protons are expected near δ 7.0–7.4 ppm, with sulfur causing slight deshielding compared to phenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.